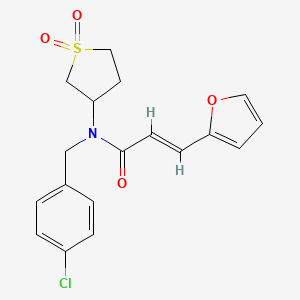![molecular formula C17H17BrN4OS B12153192 3-[(3-Bromophenyl)methylthio]-5-(3-ethoxyphenyl)-1,2,4-triazole-4-ylamine](/img/structure/B12153192.png)
3-[(3-Bromophenyl)methylthio]-5-(3-ethoxyphenyl)-1,2,4-triazole-4-ylamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-[(3-Bromophenyl)methylthio]-5-(3-ethoxyphenyl)-1,2,4-triazole-4-ylamine is a complex organic compound that belongs to the class of triazole derivatives Triazoles are known for their diverse biological activities and are widely used in medicinal chemistry
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[(3-Bromophenyl)methylthio]-5-(3-ethoxyphenyl)-1,2,4-triazole-4-ylamine typically involves multiple steps, starting from readily available precursors. One common method involves the following steps:
Formation of the Bromophenyl Intermediate: The synthesis begins with the bromination of a suitable phenyl precursor to introduce the bromine atom.
Thioether Formation: The bromophenyl intermediate is then reacted with a thiol compound to form the bromophenylmethylthio group.
Triazole Ring Formation: The key step involves the cyclization of the intermediate with hydrazine derivatives to form the triazole ring.
Ethoxyphenyl Substitution: Finally, the ethoxyphenyl group is introduced through a substitution reaction.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to improve yield and reduce costs. This can include the use of catalysts, optimized reaction conditions, and purification techniques to ensure the final product’s purity and quality.
Chemical Reactions Analysis
Types of Reactions
3-[(3-Bromophenyl)methylthio]-5-(3-ethoxyphenyl)-1,2,4-triazole-4-ylamine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to remove certain functional groups or alter the oxidation state of the compound.
Substitution: The bromine atom in the bromophenyl group can be substituted with other nucleophiles, leading to a variety of derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Nucleophiles like amines, thiols, and alkoxides can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can produce a wide range of derivatives with different functional groups.
Scientific Research Applications
3-[(3-Bromophenyl)methylthio]-5-(3-ethoxyphenyl)-1,2,4-triazole-4-ylamine has several scientific research applications:
Medicinal Chemistry: The compound’s triazole ring and functional groups make it a potential candidate for drug development, particularly as an antimicrobial or anticancer agent.
Biological Studies: It can be used to study enzyme inhibition, receptor binding, and other biological interactions.
Material Science: The compound’s unique structure may be explored for applications in material science, such as the development of new polymers or coatings.
Mechanism of Action
The mechanism of action of 3-[(3-Bromophenyl)methylthio]-5-(3-ethoxyphenyl)-1,2,4-triazole-4-ylamine involves its interaction with specific molecular targets. The triazole ring can interact with enzymes or receptors, potentially inhibiting their activity. The bromophenyl and ethoxyphenyl groups may enhance binding affinity and selectivity, contributing to the compound’s overall biological activity.
Comparison with Similar Compounds
Similar Compounds
3-Amino-5-methylthio-1H-1,2,4-triazole: This compound shares the triazole ring and methylthio group but lacks the bromophenyl and ethoxyphenyl groups.
5-(3-Bromophenyl)-1H-1,2,4-triazole-3-thiol: Similar in structure but with a thiol group instead of the ethoxyphenyl group.
Uniqueness
3-[(3-Bromophenyl)methylthio]-5-(3-ethoxyphenyl)-1,2,4-triazole-4-ylamine is unique due to the combination of the bromophenyl, methylthio, and ethoxyphenyl groups
Properties
Molecular Formula |
C17H17BrN4OS |
|---|---|
Molecular Weight |
405.3 g/mol |
IUPAC Name |
3-[(3-bromophenyl)methylsulfanyl]-5-(3-ethoxyphenyl)-1,2,4-triazol-4-amine |
InChI |
InChI=1S/C17H17BrN4OS/c1-2-23-15-8-4-6-13(10-15)16-20-21-17(22(16)19)24-11-12-5-3-7-14(18)9-12/h3-10H,2,11,19H2,1H3 |
InChI Key |
AHEMXLIXTCJLOZ-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=CC=CC(=C1)C2=NN=C(N2N)SCC3=CC(=CC=C3)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(5Z)-5-[[4-(dimethylamino)phenyl]methylidene]-4-(4-methoxyanilino)-2-thiazolone](/img/structure/B12153109.png)
![2-(4-Butoxyphenyl)-5-[4-(hexyloxy)phenyl]-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine](/img/structure/B12153123.png)
![(2Z)-6-(2-chlorobenzyl)-2-(4-chlorobenzylidene)-7H-[1,3]thiazolo[3,2-b][1,2,4]triazine-3,7(2H)-dione](/img/structure/B12153133.png)
![N-[2-(6,7-dimethoxy-2-methyl-4-oxoquinazolin-3(4H)-yl)ethyl]pyridine-4-carboxamide](/img/structure/B12153137.png)
![1-{7,7-dimethyl-2-oxobicyclo[2.2.1]heptan-1-yl}-N-(2-methylphenyl)methanesulfonamide](/img/structure/B12153141.png)
![N-(5-chloro-2-methylphenyl)-2-[(3,5,6-trimethyl-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidin-2-yl)sulfanyl]acetamide](/img/structure/B12153143.png)
![2-[4-amino-5-(3-chlorophenyl)(1,2,4-triazol-3-ylthio)]-N-[4-(phenylmethoxy)phe nyl]acetamide](/img/structure/B12153147.png)

![1-[3-(dimethylamino)propyl]-3-hydroxy-4-[(5-methylfuran-2-yl)carbonyl]-5-{4-[2-(2-methylphenoxy)ethoxy]phenyl}-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B12153160.png)
![N-(4-ethylphenyl)-2-{[4-methyl-5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B12153181.png)
![4-methoxy-N-[(1Z)-3-oxo-3-[(1-phenylethyl)amino]-1-{5-[3-(trifluoromethyl)phenyl]furan-2-yl}prop-1-en-2-yl]benzamide](/img/structure/B12153184.png)
![methyl 4-(4-(2,5-dimethoxyphenyl)-4,5,6,7-tetrahydro-3H-imidazo[4,5-c]pyridine-5-carboxamido)benzoate](/img/structure/B12153185.png)


